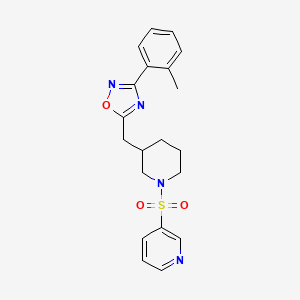

![molecular formula C18H21N7O2 B2500259 1-(4-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮 CAS No. 1058497-02-1](/img/structure/B2500259.png)

1-(4-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

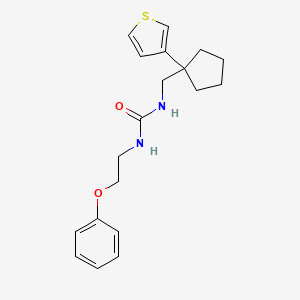

The compound "1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one" is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. The core structure of this compound includes a triazolopyrimidine moiety, which is a fused heterocyclic system that has been explored for various pharmacological properties. The piperazine ring attached to the triazolopyrimidine is a common feature in drug design, known for its ability to improve solubility and bioavailability.

Synthesis Analysis

The synthesis of related compounds typically involves the construction of the triazolopyrimidine core, followed by functionalization with various substituents to achieve the desired biological activity. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones has been reported to show potent enzyme inhibition and selectivity . The synthesis process often requires careful consideration of the reactivity of different functional groups and the stability of the intermediates formed during the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple nitrogen atoms within the fused ring system, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the binding of these compounds to biological targets such as enzymes or receptors. The piperazine ring provides additional conformational flexibility and can adopt various orientations that may be critical for the activity of the compound .

Chemical Reactions Analysis

Compounds containing the piperazine moiety can undergo metabolic bioactivation, leading to the formation of reactive intermediates. For example, the genotoxicity of a related compound was attributed to the formation of glyoxal from the piperazine ring . Such reactive intermediates can covalently modify DNA or proteins, leading to mutagenicity. Therefore, understanding the chemical reactions that these compounds can undergo is essential for mitigating potential toxicities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of aromatic systems and heteroatoms affects their electronic properties, solubility, and overall stability. The piperazine ring can act as a weak base, accepting protons and forming salts, which can be advantageous for improving the solubility of the compound. The lipophilicity of the phenoxypropan-1-one moiety may also play a role in the compound's ability to cross biological membranes .

科学研究应用

合成和抗高血压潜力

化合物1-(4-(3-甲基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮在结构上与一系列1,2,4-三唑[1,5-α]嘧啶相关,这些化合物已被合成并测试其抗高血压活性。具有吗啡啶、哌啶或哌嗪基团的化合物,类似于这种化合物的结构,显示出有希望的抗高血压效果,无论在体内还是体外,暗示了其在高血压管理中的潜在治疗应用(Bayomi et al., 1999)。

抗微生物和抗肿瘤活性

合成了多种含有三唑嘧啶酮基团的化合物,作为潜在的抗微生物和抗肿瘤剂。一些衍生物在这些领域表现出显著的活性,表明对核心结构进行类似于所讨论的修改可能会产生具有有用生物活性的化合物(El-Bendary et al., 1998)。

在超临界二氧化碳中的合成

已经探索了使用超临界二氧化碳作为合成相关化合物的介质,一项研究在合成抗病毒药物Triazid®的中间产物时实现了90%的转化率。这突显了一种环保的合成方法,可能适用于1-(4-(3-甲基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮的制备,为传统基于溶剂的反应提供了更环保的替代方案(Baklykov et al., 2019)。

作为腺苷A2a受体拮抗剂的潜力

具有与1-(4-(3-甲基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-苯氧基丙酮结构相似的化合物,特别是那些包含[1,2,4]三唑[1,5-a][1,3,5]三嗪骨架的化合物,已被研究其作为腺苷A2a受体拮抗剂的作用。选择的类似物在帕金森病小鼠模型中表现出口服活性,暗示了在神经退行性疾病治疗中的潜在应用(Vu et al., 2004)。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a critical role in cell survival, growth, differentiation, and tumour formation .

Mode of Action

The compound interacts with EGFR, inhibiting its activity. This inhibition is likely due to the compound’s ability to bind to the active site of the receptor, preventing the binding of its natural ligands . This results in the inhibition of the downstream signaling pathways that are normally activated by EGFR.

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, this compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.

Result of Action

The inhibition of EGFR by this compound can lead to a decrease in cell proliferation and survival, particularly in cells where EGFR is overexpressed or mutated . This makes it a potential candidate for the treatment of certain types of cancer.

属性

IUPAC Name |

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-13(27-14-6-4-3-5-7-14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULJHYRRDKJORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)